1H-Indazol-5-ol
Overview
Description
Synthesis Analysis
The synthesis of 1H-Indazol-5-ol and its derivatives can be accomplished through several methods. A practical, metal-free synthesis approach from o-aminobenzoximes involves the selective activation of the oxime in the presence of an amino group, using methanesulfonyl chloride and triethylamine, which is mild and yields the compounds in good to excellent yields (Counceller et al., 2008). Additionally, the Rh(III)/Cu(II)-cocatalyzed synthesis from arylimidates and organo azides, and the palladium-catalyzed domino reaction for the synthesis of 2H-indazoles, highlight the versatility and efficiency of modern synthetic routes (Yu et al., 2013); (Halland et al., 2009).
Molecular Structure Analysis
The molecular structure of 1H-Indazol-5-ol derivatives has been extensively studied, utilizing techniques such as NMR and X-ray diffraction. The structure of indazol-2-yl-acetic acid, for instance, was determined by X-ray diffraction, revealing a supramolecular architecture involving O2-H...N1 intermolecular hydrogen bonds (Teixeira et al., 2006).
Chemical Reactions and Properties
1H-Indazol-5-ol and its derivatives undergo a variety of chemical reactions, reflecting their reactivity and functional group compatibility. For example, the synthesis of 1-substituted-1H-indazoles via 1,3-dipolar cycloaddition with nitrile imines demonstrates the compound's versatility in forming C-N bonds and participating in cycloaddition reactions (Spiteri et al., 2010).
Scientific Research Applications
Electrode Passivation in Batteries
5-Hydroxy-1H-indazole (HI) is effective as a film-forming additive for positive electrodes in batteries, specifically over-lithiated layered oxide (OLO) electrodes. This additive forms a protective film through oxidative decomposition, enhancing the cycling performance of batteries (Kang et al., 2014).
Treatment of Ocular Hypertension and Glaucoma
Certain derivatives of 1H-Indazole, such as 1-((S)-2-aminopropyl)-1H-indazol-6-ol, show potent activity as 5-HT2 receptor agonists. This compound has been identified for its potential in treating ocular hypertension and glaucoma, exhibiting significant ocular hypotensive activity in animal models (May et al., 2006).
Synthesis of N 1-Substituted 1H-Indazoles
A DBU-catalyzed aza-Michael reaction has been developed for synthesizing N 1-substituted 1H-indazoles from indazole and enones. This method offers high yields and N 1-regioselectivity, expanding the toolbox for synthesizing 1H-indazole derivatives (Yang et al., 2016).
Medicinal Importance of Indazole Motifs
Indazoles, including 1H and 2H-indazoles, have notable medicinal importance. They exhibit a wide range of biological activities, such as antibacterial, antidepressant, anti-inflammatory, antihypertensive, and anticancer properties. This review highlights the synthesis routes and biological activities of these compounds (Gaikwad et al., 2015).
Monoamine Oxidase B Inhibitors
Indazole and indole-carboxamides, including derivatives of 1H-Indazole, have been identified as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), which is significant for therapeutic applications in neurodegenerative diseases (Tzvetkov et al., 2014).
Metal-Free Synthesis of 1H-Indazoles
A novel, practical, and metal-free synthesis method for 1H-indazoles has been developed. This method uses methanesulfonyl chloride and triethylamine for the synthesis, offering an efficient and mild alternative to previous approaches (Counceller et al., 2008).
Inhibitors of d-Amino Acid Oxidase (DAAO)
Isatin and 1H-indazol-3-ol derivatives have been explored as inhibitors of DAAO, an enzyme target in the treatment of schizophrenia. These compounds have shown promising results in vitro and in vivo studies (Szilágyi et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1H-indazol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-1-2-7-5(3-6)4-8-9-7/h1-4,10H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDXWEPRYNHNDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165967 | |
Record name | 1H-Indazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indazol-5-ol | |
CAS RN |
15579-15-4 | |
Record name | 1H-Indazol-5-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15579-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indazol-5-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015579154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15579-15-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hydroxy-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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